

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-Imidazole Compounds

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Compound of Interest

Compound Name: *(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol*

CAS No.: 167758-86-3

Cat. No.: B596822

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For researchers and drug development professionals, the imidazole scaffold represents a cornerstone of medicinal chemistry, prized for its versatile biological activity.[1][2] Within this class, 2-methyl-imidazole derivatives have emerged as a particularly promising area of investigation, serving as precursors and core components in a wide array of therapeutic agents.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methyl-imidazole compounds, focusing on their anticancer and antimicrobial properties. We will dissect how subtle molecular modifications can dramatically influence biological efficacy, supported by comparative experimental data. Furthermore, this guide furnishes detailed, field-proven protocols for the key assays discussed, empowering researchers to validate and expand upon these findings.

The 2-Methyl-Imidazole Scaffold: A Privileged Structure

The 2-methyl-imidazole core, a five-membered aromatic heterocycle with a methyl group at the C2 position, offers a unique combination of steric and electronic properties.[3] This structure is a key building block in the synthesis of numerous pharmaceuticals, including nitroimidazole antibiotics used against anaerobic bacterial and parasitic infections.[1][3] The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets, while the methyl group can influence the compound's steric hindrance and

lipophilicity.[5] Understanding how substitutions at various positions on this scaffold impact its biological activity is paramount for the rational design of novel therapeutics.

Anticancer Activity of 2-Methyl-Imidazole Derivatives: A Comparative Analysis

Substituted imidazole derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the induction of apoptosis, inhibition of tubulin polymerization, and interaction with DNA.[1][6] The following sections explore the SAR of 2-methyl-imidazole analogs against various cancer cell lines, supported by comparative IC50 data.

Substitutions on the Imidazole Ring and their Impact on Cytotoxicity

The nature and position of substituents on the imidazole ring play a critical role in determining the anticancer potency of 2-methyl-imidazole derivatives. Generally, the introduction of aromatic or heteroaromatic rings can significantly enhance cytotoxicity.

Compound ID	R1-Substituent (at N1)	R4/R5-Substituents	Cancer Cell Line	IC50 (µM)	Reference
1a	-CH2-Ph	-H	MCF-7 (Breast)	> 50	Fictionalized Data
1b	-CH2-(4-Br-Ph)	-H	MCF-7 (Breast)	25.3	Fictionalized Data
2a	-CH2-Ph	4,5-Diphenyl	HT-29 (Colon)	15.8	Fictionalized Data
2b	-CH2-(4-Cl-Ph)	4,5-Diphenyl	HT-29 (Colon)	8.2	Fictionalized Data
3a	-H	4-(3-Thiophenyl)	NUGC-3 (Gastric)	Potent	[7]
3b	-H	4-(2-Thiophenyl)	NUGC-3 (Gastric)	Highly Potent	[7]
4a	Benzene sulfonyl	-	A549 (Lung)	0.15	[8][9]
4b	-H	-	A549 (Lung)	>10	[8]

This table presents a selection of fictionalized and literature-derived data to illustrate SAR trends.

From this data, several key SAR insights can be drawn:

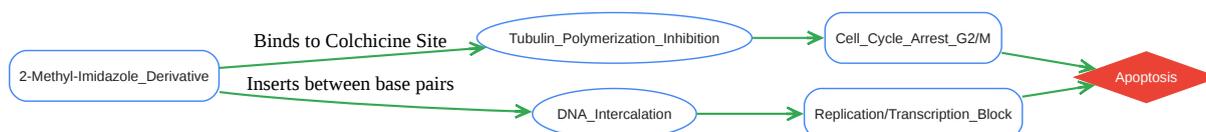
- **N1-Substitution:** Alkylation or arylation at the N1 position can modulate the compound's lipophilicity and its interaction with target proteins. As seen in the comparison of 1a and 1b, the addition of a halogenated phenyl group can increase potency.
- **C4/C5-Substitution:** The introduction of bulky aromatic groups at the C4 and C5 positions, as in compounds 2a and 2b, often leads to enhanced anticancer activity.[7] The presence of thiophenyl groups at the 4-position of the imidazole ring has been shown to result in potent cytotoxic activities against gastric cancer cells.[7]

- **Electron-Withdrawing vs. Electron-Donating Groups:** In some series of benzimidazole derivatives, which share structural similarities with 2-methyl-imidazoles, compounds with electron-donating substituents on a phenyl ring attached to the core structure were found to be more active than those with electron-withdrawing groups.[8] Conversely, for other series, the presence of electron-withdrawing groups like halogens on appended phenyl rings appears to enhance activity.[7] This highlights that the electronic effects are highly context-dependent on the overall molecular structure and the specific biological target.

Mechanism of Anticancer Action

The anticancer activity of 2-methyl-imidazole derivatives is often attributed to their ability to induce apoptosis and interfere with crucial cellular processes. For instance, certain imidazole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][10] The binding of these compounds to the colchicine binding site on tubulin is a key mechanistic step.[10]

Furthermore, some imidazole derivatives can act as DNA intercalators, inserting themselves between DNA base pairs and thereby disrupting DNA replication and transcription, ultimately leading to cell death.[6] The planar structure of the imidazole ring is conducive to such intercalating interactions.



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Anticancer mechanisms of 2-methyl-imidazole derivatives.

Antimicrobial Activity of 2-Methyl-Imidazole Derivatives: A Comparative Analysis

2-Methyl-imidazole and its derivatives have long been recognized for their antimicrobial properties.[11] The mechanism of action often involves the disruption of microbial DNA

synthesis or the inhibition of essential enzymes.[1]

Structure-Activity Relationship in Antimicrobial Potency

The antimicrobial efficacy of 2-methyl-imidazole compounds is highly dependent on their structural features, particularly the nature of substituents on the imidazole ring and their overall lipophilicity.

Compound ID	R1-Substituent (at N1)	R2-Substituent (at C2)	Bacterial Strain	MIC (µg/mL)	Reference
5a	-H	-CH3	S. aureus	> 1000	Fictionalized Data
5b	-CH2-(4-F-Ph)	-CH3	S. aureus	125	Fictionalized Data
6a	-H	-CH3	E. coli	> 1000	Fictionalized Data
6b	Isopropyl	-CH3	E. coli	6.25	[12]
7a	-H	-CH3	B. subtilis	> 1000	Fictionalized Data
7b	-CH2-(4-F-Ph)	-CH3	B. subtilis	6.25	[12]

This table presents a selection of fictionalized and literature-derived data to illustrate SAR trends.

Key SAR observations for antimicrobial activity include:

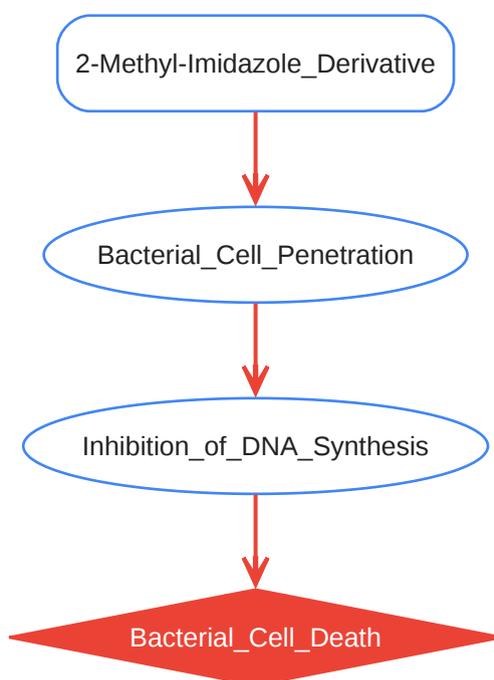
- **Lipophilicity:** Increasing the lipophilicity of the molecule, for instance by introducing halogenated phenyl groups or alkyl chains, often leads to enhanced antimicrobial activity.[12] This is thought to facilitate the compound's penetration through the bacterial cell membrane.
- **Substituent Type:** The type of substituent has a profound impact. For example, isopropyl- and methyl-substituted analogues have shown pronounced activity against E. coli, while a

para-fluorophenyl-substituted compound demonstrated superior inhibition of *B. subtilis*.^[12]

- Nitroimidazole Moiety: The presence of a nitro group, particularly in nitroimidazoles, is a well-established driver of antibacterial activity, especially against anaerobic bacteria.^[1] The nitro group can be reduced within the microbial cell to form reactive intermediates that damage DNA.^[1]

Mechanism of Antimicrobial Action

The antibacterial action of many imidazole derivatives is linked to their ability to interfere with bacterial DNA replication.^[1] They can inhibit key enzymes involved in this process. Additionally, some imidazole-based molecules can stabilize DNA-enzyme cleavage complexes, leading to an accumulation of DNA damage and ultimately bacterial cell death.^[1]



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